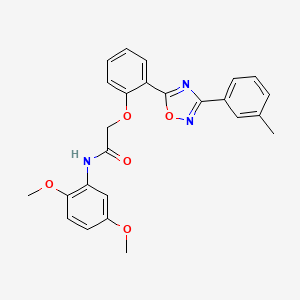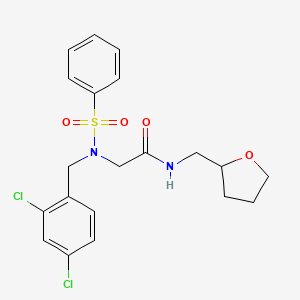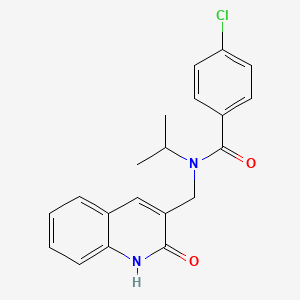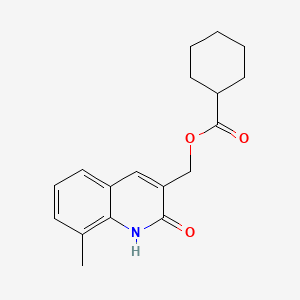
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate, also known as Clioquinol, is an organic compound that has been used in scientific research for several decades. It is a hydroxyquinoline derivative that has been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Aplicaciones Científicas De Investigación
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate has been used in a variety of scientific research applications, including as an antifungal agent, an anticancer agent, and a potential treatment for neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that this compound exhibits potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Furthermore, this compound has been shown to reduce the accumulation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. This compound has been shown to inhibit the activity of enzymes that require metal ions for their function, such as superoxide dismutase and amyloid beta peptide-degrading enzymes. In addition, this compound has been shown to disrupt the formation of metal ion complexes that are involved in the formation of amyloid beta plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of metal ion-dependent enzymes, the disruption of metal ion complexes involved in amyloid beta plaque formation, and the reduction of amyloid beta plaque accumulation in the brain. In addition, this compound has been shown to exhibit antifungal, antiviral, and anticancer properties. However, the effects of this compound on human health are not fully understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate has several advantages for use in lab experiments, including its availability, relatively low cost, and ease of synthesis. In addition, this compound exhibits a range of biological activities that make it a useful tool for investigating various biological processes. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research of (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate, including the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease, the development of new synthetic methods for this compound, and the investigation of its potential as an anticancer agent. In addition, further research is needed to determine the safety and efficacy of this compound for use in humans, and to investigate its potential as a therapeutic agent for a range of diseases and conditions.
Métodos De Síntesis
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate can be synthesized through several methods, including the reaction of 8-hydroxyquinoline with methyl chloroformate, followed by the reaction with cyclohexanecarboxylic acid. Another method involves the reaction of 8-hydroxyquinoline with chloroacetyl chloride, followed by the reaction with cyclohexanecarboxylic acid. The synthesis of this compound is relatively straightforward, and the compound is readily available for scientific research purposes.
Propiedades
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-6-5-9-14-10-15(17(20)19-16(12)14)11-22-18(21)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZPEUPSOJIERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
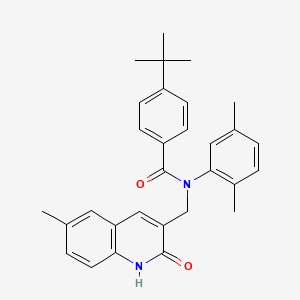
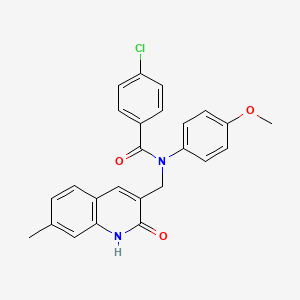



![(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691203.png)

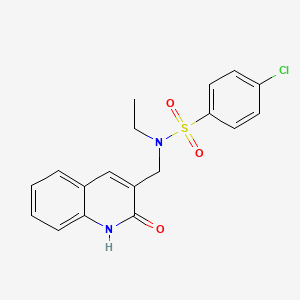
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)
![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)
